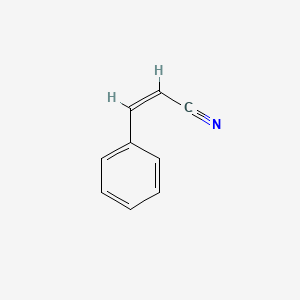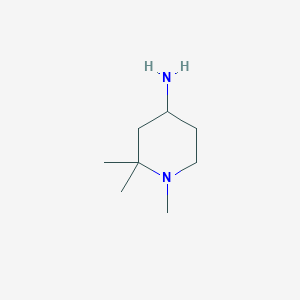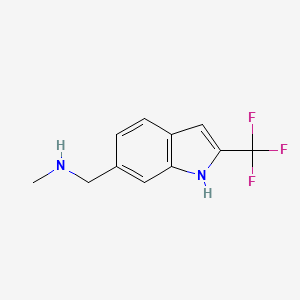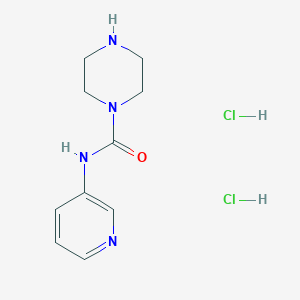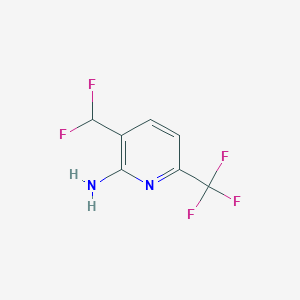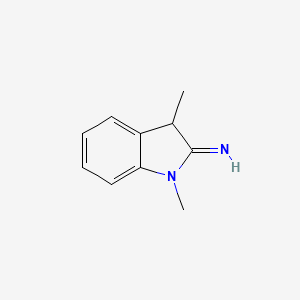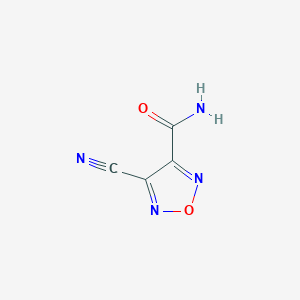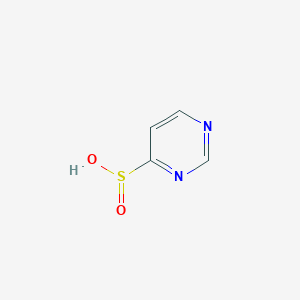
Pyrimidine-4-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-4-sulfinic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a sulfinic acid group at the 4-position Pyrimidine derivatives are known for their wide occurrence in nature and their significant roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-sulfinic acid typically involves the introduction of a sulfinic acid group to a pyrimidine ring. One common method is the reaction of pyrimidine derivatives with sulfinating agents under controlled conditions. For example, the reaction of 4-chloropyrimidine with sodium sulfinate in the presence of a base can yield pyrimidine-4-sulfinic acid .
Industrial Production Methods: Industrial production of pyrimidine-4-sulfinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity pyrimidine-4-sulfinic acid .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-4-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Pyrimidine-4-sulfonic acid.
Reduction: Pyrimidine-4-thiol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrimidine-4-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and as a reagent in organic synthesis.
Biology: Pyrimidine-4-sulfinic acid derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of pyrimidine-4-sulfinic acid derivatives in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of pyrimidine-4-sulfinic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in nucleotide synthesis, leading to antiproliferative effects on cancer cells. Others may interact with microbial enzymes, exhibiting antimicrobial activity. The exact mechanism depends on the specific structure and functional groups of the derivative .
Comparaison Avec Des Composés Similaires
Pyrimidine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Pyrimidine-4-thiol: Similar structure but with a thiol group instead of a sulfinic acid group.
Other pyrimidine derivatives: Such as uracil, thymine, and cytosine, which are nucleobases found in nucleic acids
Uniqueness: Pyrimidine-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H4N2O2S |
|---|---|
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
pyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-1-2-5-3-6-4/h1-3H,(H,7,8) |
Clé InChI |
XYQVYBGQCPWOKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


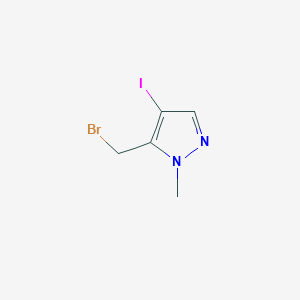
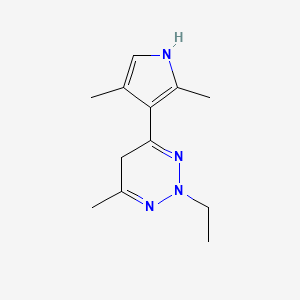
![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
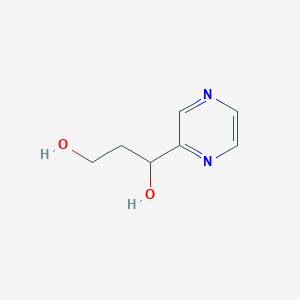
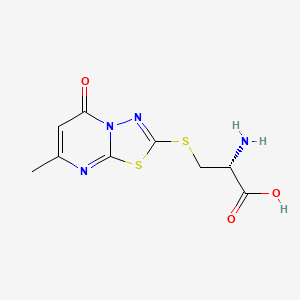
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
